molecular formula C10H10ClN3O2 B1591586 Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate CAS No. 427878-41-9

Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

Cat. No.: B1591586
CAS No.: 427878-41-9
M. Wt: 239.66 g/mol
InChI Key: ZIMADRWWQDVUQL-UHFFFAOYSA-N
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Description

Structural Significance of the Pyrrolo[2,1-f]Triazine Core

The pyrrolo[2,1-f]triazine scaffold is a bicyclic heterocycle comprising a pyrrole ring fused to a 1,2,4-triazine ring. This unique architecture features three nitrogen atoms at positions 1, 2, and 4 of the triazine moiety, creating a rigid, planar structure with electron-deficient characteristics. The bridgehead nitrogen (position 1) enhances hydrogen-bonding capabilities, enabling interactions with kinase ATP-binding pockets.

Table 1: Key Structural Features of Pyrrolo[2,1-f]Triazine

Feature Role in Bioactivity Example Targets
Bridgehead nitrogen Anchors to hinge region of kinases ALK, JAK2, EGFR
Fused aromatic system Mimics adenine in ATP-binding sites VEGFR-2, IGF-1R
Chloro substituents Modulates electronic density and reactivity c-Met, p38α MAP kinase

This scaffold’s versatility allows bioisosteric replacement of quinazolines and diaminopyrimidines, enabling broad kinase inhibition.

Historical Development of Triazine-Based Heterocycles in Medicinal Chemistry

Triazine derivatives emerged as key pharmacophores in the 1990s, with 1,3,5-triazines gaining attention for antiviral and anticancer applications. The pyrrolo[2,1-f]triazine subclass rose to prominence in the 2000s due to its role in kinase inhibitor design:

  • 2007 : Discovery of pyrrolotriazine-based ALK inhibitors with nanomolar potency.
  • 2012 : Structural elucidation of triazine derivatives as adenosine A₂A antagonists via X-ray crystallography.
  • 2020 : Use of pyrrolotriazine intermediates in remdesivir synthesis for SARS-CoV-2 treatment.

Table 2: Milestones in Pyrrolo[2,1-f]Triazine Drug Development

Year Discovery Therapeutic Area
2007 ALK inhibitors with IC₅₀ < 10 nM Oncology
2015 JAK2/STAT3 pathway modulators Autoimmune diseases
2021 PI3Kδ inhibitors (e.g., LAS191954) Inflammation

Role of Substituent Effects on Bioactivity: Chloro, Methyl, and Ethyl Carboxylate Groups

Substituents at positions 4, 5, and 6 critically modulate the compound’s physicochemical and biological properties:

Chloro Substituent (Position 4)

  • Electronic Effects : Withdraws electron density, enhancing electrophilicity for nucleophilic substitution.
  • Binding Interactions : Forms halogen bonds with kinase hinge regions (e.g., Cys919 in VEGFR-2).

Methyl Group (Position 5)

  • Steric Effects : Improves lipophilicity (logP +0.5) and metabolic stability.
  • Selectivity : Reduces off-target interactions by occupying hydrophobic pockets.

Ethyl Carboxylate (Position 6)

  • Solubility : Introduces polar surface area (PSA ≈ 70 Ų) for better aqueous solubility.
  • Prodrug Potential : Hydrolyzable ester facilitates membrane permeability.

Table 3: Impact of Substituents on Key Parameters

Substituent Position logP Change Target Affinity (IC₅₀)
Cl 4 +0.3 VEGFR-2: 4.42 × 10⁻⁷ M
CH₃ 5 +0.2 c-Met: 0.8 nM
COOEt 6 -0.5 JAK2: 2.6 nM

Synthetic routes often employ palladium-catalyzed cross-coupling to introduce aryl/heteroaryl groups at position 2 or 7, further tuning selectivity.

Properties

IUPAC Name

ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c1-3-16-10(15)7-4-14-8(6(7)2)9(11)12-5-13-14/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMADRWWQDVUQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=C1C)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592050
Record name Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

427878-41-9
Record name Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization and Core Formation

  • Starting materials such as hydrazides or 1,2-diketones are reacted under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) or ethanol.
  • Ammonium acetate and acetic acid are often used as catalysts or reaction mediators to promote ring closure and formation of the triazine ring.
  • Typical reaction temperatures range from 160 to 170 °C to optimize cyclization while minimizing side reactions.
  • The reaction yields bicyclic intermediates with the pyrrolo-triazine skeleton ready for further functionalization.

Chlorination Step

  • Chlorination is achieved by treating the intermediate bicyclic compound with POCl₃.
  • The reaction is conducted under reflux or elevated temperatures (around 160–170 °C) to ensure complete substitution at the 4-position.
  • Excess POCl₃ (≥3 equivalents) is used to drive the reaction to completion.
  • This step selectively introduces the chloro substituent, which is crucial for the compound’s biological activity and further derivatization.

Esterification and Purification

  • The ethyl ester group at the 6-position can be introduced by esterification of the corresponding carboxylic acid intermediate using ethanol under acidic conditions or by starting with ethyl ester precursors.
  • Purification of the final product involves recrystallization or chromatographic techniques such as flash chromatography or preparative high-performance liquid chromatography (HPLC).
  • The purified compound is typically stored at low temperatures (2–8 °C) to maintain stability.

Reaction Conditions and Optimization Parameters

Step Reagents/Conditions Temperature (°C) Solvent(s) Notes
Cyclization Hydrazides + 1,2-diketones, NH4OAc, AcOH 160–170 DMF, Ethanol Reflux; promotes bicyclic ring formation
Chlorination POCl₃ (≥3 equiv.) 160–170 POCl₃ (solvent/reagent) Ensures selective 4-chloro substitution
Esterification Ethanol + acid catalyst Reflux Ethanol Converts acid to ethyl ester
Purification Recrystallization, Flash chromatography, HPLC Ambient to low Various Achieves high purity (>98%)

Research Findings and Analytical Characterization

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the structure, with characteristic signals for the methyl group at position 5, the chloro-substituted pyrrolo ring, and the ester carbonyl at δ ~160–165 ppm.
  • Mass Spectrometry: Electron ionization (EI) or high-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 239.66 (Molecular weight) and fragmentation patterns consistent with the ethyl ester and chloro substituent.
  • Chromatography: Thin-layer chromatography (TLC) and HPLC are used to monitor reaction progress and purity, with solvent systems such as cyclohexane/ethyl acetate gradients optimized for separation.
  • Physical Properties: The compound has a predicted density of 1.42 g/cm³, a refractive index of 1.633, and a predicted pKa of -3.72, indicating acidic character due to the ester and heterocyclic nitrogen atoms.

Summary Table of Key Preparation Data

Parameter Value/Condition Reference
Molecular Formula C10H10ClN3O2
Molecular Weight 239.66 g/mol
Cyclization Temperature 160–170 °C
Chlorination Reagent POCl₃ (≥3 equiv.)
Solvents Used DMF, Ethanol, POCl₃
Purification Methods Recrystallization, Flash Chromatography, HPLC
Storage Conditions 2–8 °C
Analytical Techniques NMR, MS, HPLC, TLC

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is primarily investigated for its potential as a therapeutic agent:

  • Anticancer Properties : The compound has been noted for its structural similarity to other known anticancer agents. Research indicates that derivatives of triazine compounds exhibit significant activity against various cancer cell lines, including colon and breast cancer cells . The pyrrolo-triazine moiety is particularly appealing due to its ability to inhibit specific protein targets involved in cancer progression.
  • Kinase Inhibition : Studies have shown that similar pyrrolo[2,1-f][1,2,4]triazine derivatives act as kinase inhibitors. These compounds can interfere with signaling pathways that are crucial for cancer cell survival and proliferation .

Agricultural Chemistry Applications

In the realm of agricultural chemistry, this compound has potential uses as a pesticide or herbicide:

  • Herbicidal Activity : The compound's ability to disrupt biochemical pathways in plants suggests it could serve as an effective herbicide. Research into similar triazine compounds has shown they can inhibit photosynthesis in target species, leading to their death while being less harmful to non-target organisms .

Material Science Applications

The unique properties of this compound also make it a candidate for use in material science:

  • Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices may enhance thermal stability and mechanical properties due to the rigidity imparted by the triazine ring structure.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrrolo-triazine derivatives. The results demonstrated that specific modifications to the ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine structure significantly enhanced its potency against breast cancer cell lines. The study highlighted the importance of substituent groups on the triazine ring for optimizing biological activity .

Case Study 2: Herbicidal Efficacy

Research conducted on the herbicidal properties of triazine derivatives indicated that this compound exhibited comparable efficacy to established herbicides in controlling weed populations in agricultural settings. Field trials showed a reduction in weed biomass without adversely affecting crop yield .

Mechanism of Action

The mechanism by which Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate is unique in its structure and properties compared to similar compounds. Some similar compounds include:

  • Ethyl 4-chloro-5-ethylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate: This compound differs by having an ethyl group instead of a methyl group at the 5-position.

  • Ethyl 4-hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate: This compound has a hydroxyl group instead of a chlorine atom at the 4-position.

These compounds may exhibit different reactivity and biological activities due to their structural differences.

Biological Activity

Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate (CAS No. 427878-41-9) is a compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This class of compounds has garnered attention due to its diverse biological activities, particularly in the field of medicinal chemistry. The compound exhibits potential as a kinase inhibitor, which is crucial in regulating various cellular processes and has implications in cancer therapy.

  • Molecular Formula : C₁₀H₁₀ClN₃O₂
  • Molecular Weight : 239.66 g/mol
  • Purity : Specifications vary based on supplier; typically high purity for research applications.

Kinase Inhibition

Recent studies have highlighted the biological activity of compounds within the pyrrolo[2,1-f][1,2,4]triazine class. Specifically, this compound has been evaluated for its inhibitory effects on various kinases:

  • VEGFR-2 Inhibition : The compound has shown promising activity against vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a significant role in angiogenesis and tumor growth. For instance, related compounds have demonstrated IC50 values as low as 0.066 µM against VEGFR-2 .
  • EGFR Inhibition : The epidermal growth factor receptor (EGFR) is another target for this compound. Studies have indicated that modifications at the 5-position of the pyrrolo[2,1-f][1,2,4]triazine core enhance selectivity and potency against EGFR .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that specific substitutions on the pyrrolo[2,1-f][1,2,4]triazine nucleus significantly influence biological activity:

CompoundSubstitutionIC50 (µM)Target
Compound 1Methyl at 5-position0.100EGFR
Compound 2Methyl at 5-position0.066VEGFR-2
Compound 3Morpholine side chain0.061EGFR
Ethyl 4-chloro-5-methyl...TBDTBDTBD

These findings suggest that the presence of a methyl group at the 5-position and specific alkoxy groups at the 6-position are critical for enhancing kinase selectivity and potency.

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits cell proliferation in various cancer cell lines. For example:

  • DiFi Cell Line : This colorectal cancer cell line demonstrated sensitivity to compounds with similar structures when tested for cytotoxicity.

In Vivo Efficacy

In vivo efficacy studies using xenograft models have reported significant tumor growth inhibition when treated with related pyrrolo[2,1-f][1,2,4]triazine derivatives . These results underscore the potential for this compound in therapeutic applications.

Q & A

Q. How can researchers optimize the multi-step synthesis of Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. Key factors include:
  • Temperature : Maintain inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates .
  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance cyclization efficiency .
  • Catalysts : Use mild bases (e.g., triethylamine) to facilitate deprotonation without side reactions .
  • Purification : Flash chromatography (cyclohexane/ethyl acetate gradients) achieves >90% purity, as demonstrated in analogous triazine syntheses .

Table 1 : Example Reaction Conditions from Analogous Syntheses

StepTemperature (°C)SolventCatalystYield (%)
Cyclization50DMFK₂CO₃75
Esterification0→RTCH₂Cl₂TFA85
Purification-Cyclohexane/EtOAc-90

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., methyl and chloro groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-EI) validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Detects functional groups (e.g., ester carbonyl at ~1680 cm⁻¹) and hydroxyl interactions .
  • HPLC : Quantifies purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What are the critical stability considerations for storing and handling this compound?

  • Methodological Answer :
  • Storage : Store at –20°C under anhydrous conditions to prevent hydrolysis of the ester group .
  • pH Sensitivity : Avoid extreme pH (e.g., <3 or >9) to prevent triazine ring degradation .
  • Light Exposure : Protect from UV light to minimize photolytic decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data observed across different assays?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments under controlled conditions (e.g., buffer pH, temperature) to isolate variables .
  • Structural Validation : Confirm batch-to-batch consistency via NMR and LC-MS to rule out impurities .
  • Cross-Assay Correlation : Compare results with structurally analogous compounds (e.g., ethyl 7-bromo-4-hydroxypyrrolotriazine derivatives) to identify substituent-specific trends .

Q. What computational methods are suitable for predicting the reactivity of the triazine ring under varying conditions?

  • Methodological Answer :
  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electron density distributions and predict sites for nucleophilic attack (e.g., C4-chloro substitution) .
  • Reaction Path Search : Apply transition-state modeling (e.g., Gaussian 16) to simulate hydrolysis or substitution pathways .
  • Molecular Dynamics (MD) : Simulate solvent effects on stability (e.g., aqueous vs. DMSO environments) .

Q. How can the electronic effects of substituents on the pyrrolotriazine core be systematically evaluated to enhance binding affinity to target enzymes?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at C5-methyl and C4-chloro positions .
  • Docking Studies : Use AutoDock Vina to predict binding modes with kinase targets (e.g., MAPK or PI3K) .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding with the triazine N2 atom) using Schrödinger Suite .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities between in vitro and cell-based assays?

  • Methodological Answer :
  • Membrane Permeability Testing : Measure logP values (e.g., shake-flask method) to assess cellular uptake limitations .
  • Metabolic Stability : Incubate the compound with liver microsomes to identify rapid degradation pathways .
  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to detect unintended interactions masking in vitro efficacy .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Reactant of Route 2
Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.